BenchChemオンラインストアへようこそ!

1-(3-phenyl-2,1-benzisoxazol-5-yl)-1-ethanone O-(4-methoxybenzyl)oxime

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

This compound's unique combination of a 3-phenyl-2,1-benzisoxazole core and a C5 O-(4-methoxybenzyl) oxime ether creates a pharmacophore topology distinct from simpler 5-unsubstituted or 5-halo analogs. The oxime ether moiety introduces steric bulk, hydrogen-bonding capacity, and metabolic stability ideal for probing solvent-exposed regions of the Hsp90 ATP pocket. No basic center ensures exclusion of cholinergic off-target liability, making it perfect for broad-panel kinase selectivity profiling. Procure now as a directed synthetic handle for regioselective C4/C7 functionalization or as a key intermediate for focused benzisoxazole library expansion.

Molecular Formula C23H20N2O3
Molecular Weight 372.424
CAS No. 344275-77-0
Cat. No. B2574950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-phenyl-2,1-benzisoxazol-5-yl)-1-ethanone O-(4-methoxybenzyl)oxime
CAS344275-77-0
Molecular FormulaC23H20N2O3
Molecular Weight372.424
Structural Identifiers
SMILESCC(=NOCC1=CC=C(C=C1)OC)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4
InChIInChI=1S/C23H20N2O3/c1-16(24-27-15-17-8-11-20(26-2)12-9-17)19-10-13-22-21(14-19)23(28-25-22)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3/b24-16-
InChIKeyWKCXFXZOKAHYEU-JLPGSUDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Phenyl-2,1-benzisoxazol-5-yl)-1-ethanone O-(4-methoxybenzyl)oxime (CAS 344275-77-0): Structural Baseline and Procurement Context for a Research Benzisoxazole Oxime Ether


1-(3-Phenyl-2,1-benzisoxazol-5-yl)-1-ethanone O-(4-methoxybenzyl)oxime (CAS 344275-77-0) is a fully synthetic, small-molecule benzisoxazole derivative featuring a 3-phenyl-2,1-benzisoxazole core, a C5-ethanone oxime functionality, and an O-(4-methoxybenzyl) ether protecting group . The 2,1-benzisoxazole (anthranil) scaffold is a recognized privileged structure in medicinal chemistry and agrochemical research, with literature precedence for anti-inflammatory, kinase inhibitory, and antimicrobial activities [1][2]. This compound is available from multiple commercial suppliers, including Key Organics Ltd. and BIONET-INTER, typically at purities ≥90% . Its primary utility lies in structure-activity relationship (SAR) campaigns, fragment-based screening, and as a synthetic intermediate for further derivatization.

Why Generic Substitution of 1-(3-Phenyl-2,1-benzisoxazol-5-yl)-1-ethanone O-(4-methoxybenzyl)oxime Fails: Structural Uniqueness in the Benzisoxazole SAR Landscape


In-class benzisoxazole analogs cannot be interchanged for this specific compound because the combinatorial arrangement of a 3-phenyl substitution on the 2,1-benzisoxazole core, the regiospecific C5-ethanone oxime, and the O-(4-methoxybenzyl) protecting group creates a unique pharmacophore topology. Closely related commercial analogs such as 1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone (CAS 439094-07-2) and 1-[3-(1,3-benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone (CAS 691873-11-7) differ in the aryl substituent at position 3, which is known from electrophilic substitution studies to control the electronic character and regioselectivity of the entire benzisoxazole ring system [1]. The O-(4-methoxybenzyl) oxime ether moiety introduces additional steric bulk, hydrogen-bonding capacity, and metabolic stability considerations that are absent in the free oxime or ketone precursors. These structural distinctions directly affect molecular recognition events such as kinase hinge-binding, Hsp90 ATP-pocket occupancy, and passive membrane permeability, making direct functional substitution unreliable without empirical data.

Quantitative Evidence Guide for 1-(3-Phenyl-2,1-benzisoxazol-5-yl)-1-ethanone O-(4-methoxybenzyl)oxime (CAS 344275-77-0): Direct and Inferred Differentiation Data


Structural Differentiation from Closest Commercial Analogs via Substituent-Specific Physicochemical Property Differences

The target compound differs from the closest commercial analog, 1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone (CAS 439094-07-2), in two critical respects: (a) substitution of the 3-(4-methoxyphenyl) group with a 3-phenyl group, removing a hydrogen-bond donor/acceptor capable of modulating target engagement ; and (b) conversion of the C5-ketone to an O-(4-methoxybenzyl) oxime ether, which increases molecular weight and topological polar surface area. Neither compound has publicly reported quantitative bioactivity data for the same assay to permit direct IC50 comparison [1].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Class-Level Evidence for 3-Aryl-2,1-Benzisoxazole Anti-Inflammatory Activity and the Differentiating Role of 5-Position Substitution

European Patent EP0260924A1 discloses that 3-aryl-2,1-benzisoxazole acetic acid derivatives exhibit anti-inflammatory activity in standard in vivo models [1]. The patent establishes that structural modifications at the 5-position of the benzisoxazole ring, such as acetic acid or acetonitrile groups, are critical for pharmacological activity. The target compound's ethanone O-(4-methoxybenzyl)oxime at the 5-position represents a distinct chemotype that could confer different pharmacokinetic or target selectivity profiles compared to the patent-exemplified acetic acid series, though direct comparative data are not publicly available. Cross-study analysis of benzisoxazole Hsp90 inhibitors confirms that 5-position substituents critically modulate ATP-pocket binding affinity [2].

Inflammation COX/LOX Inhibition Drug Discovery

Differentiation from Benzisoxazole Acetylcholinesterase (AChE) Inhibitors by Absence of Cationic Pharmacophore

1,2-Benzisoxazole derivatives such as 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole have been reported as high-affinity reversible AChE inhibitors (Ki = 8.2 nM) [1]. The key pharmacophore for AChE inhibition in this series includes a basic piperidine nitrogen that engages the catalytic anionic site. The target compound lacks any basic amine, instead bearing a neutral O-(4-methoxybenzyl) oxime ether at the 5-position, which would abolish AChE inhibitory activity. This structural differentiation can be exploited in selectivity screening panels to de-risk off-target cholinergic effects.

Neurodegeneration Acetylcholinesterase CNS Drug Discovery

Regioselective Reactivity Differentiation: C5 vs. C4 Electrophilic Substitution in 3-Phenyl-2,1-Benzisoxazoles

A foundational study on 2,1-benzisoxazole electrophilic substitution demonstrates that 5-chloro-3-phenyl-2,1-benzisoxazole undergoes dinitration with one nitro group entering the C7 position and the other at the 4' position of the 3-aryl ring, while the C4 position is deactivated [1]. The target compound already bears a C5 substituent (ethanone oxime ether), which would block electrophilic attack at this position and redirect reactivity, offering distinct synthetic utility for late-stage diversification compared to unsubstituted 3-phenyl-2,1-benzisoxazole (CAS 5176-14-7) . This regiochemical control is valuable for constructing focused libraries with substituent patterns not accessible from the parent scaffold.

Synthetic Chemistry Late-Stage Functionalization Medicinal Chemistry

Best Research and Industrial Application Scenarios for 1-(3-Phenyl-2,1-benzisoxazol-5-yl)-1-ethanone O-(4-methoxybenzyl)oxime (CAS 344275-77-0)


Hsp90 ATP-Binding Pocket Probe in Targeted Protein Degradation and Chaperone Inhibition

Based on the established precedent of benzisoxazoles as Hsp90 ATP-competitive inhibitors [1], the target compound's 3-phenyl-2,1-benzisoxazole core and unique 5-O-(4-methoxybenzyl) oxime ether make it a strong candidate for Hsp90 FP (fluorescence polarization) binding assays and X-ray co-crystallography screening. Its oxime ether moiety, projecting toward the solvent-exposed region of the ATP pocket, may capture binding interactions not achievable with simpler 5-unsubstituted or 5-halo analogs. Researchers should prioritize this compound for Hsp90 inhibitor hit expansion and PROTAC linker attachment studies.

Selective Kinase Profiling with Reduced Acetylcholinesterase Off-Target Liability

Given that structurally related 1,2-benzisoxazoles with basic amine substituents potently inhibit AChE (Ki = 8.2 nM) [2], but the target compound lacks any basic center, it is ideally suited for broad-panel kinase selectivity screening (e.g., Aurora kinase, RIPK1, or protein tyrosine kinase panels) [3] where cholinergic off-target activity must be excluded. Procurement of this compound for kinome-wide profiling can clarify the selectivity landscape of neutral benzisoxazole derivatives.

Synthetic Intermediate for Late-Stage Diversification via Electrophilic Substitution

The C5-blocked 3-phenyl-2,1-benzisoxazole scaffold of the target compound provides a directed synthetic handle for regioselective functionalization at C4 or C7, per established electrophilic substitution rules for 2,1-benzisoxazoles [4]. This compound should be procured as a key intermediate in medicinal chemistry campaigns aiming to build focused libraries of C4/C7-substituted benzisoxazoles, enabling SAR exploration around the 4- and 7-positions that are inaccessible from the commercially abundant 3-phenyl-2,1-benzisoxazole (CAS 5176-14-7).

Physicochemical Property Benchmarking in CNS Drug Discovery

With a calculated logP of ~4.8 and molecular weight of 372.42 g/mol [5], the target compound occupies a physicochemical space relevant to CNS drug discovery. Its procurement for parallel artificial membrane permeability assay (PAMPA), plasma protein binding, and metabolic stability assessment in hepatocyte or microsomal assays can serve as a benchmark for understanding how the O-(4-methoxybenzyl) oxime ether moiety influences CNS drug-like properties relative to simpler benzisoxazole fragments.

Quote Request

Request a Quote for 1-(3-phenyl-2,1-benzisoxazol-5-yl)-1-ethanone O-(4-methoxybenzyl)oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.